3-Ethoxy-4-(1H-pyrazol-4-yl)benzoic acid
Description
Properties
IUPAC Name |
3-ethoxy-4-(1H-pyrazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-11-5-8(12(15)16)3-4-10(11)9-6-13-14-7-9/h3-7H,2H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUKXEUQXVRCRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis via Ester Hydrolysis of Methyl/Ethyl Esters
A common approach to obtain this compound is through hydrolysis of its corresponding methyl or ethyl esters, such as methyl 3-ethoxy-4-(1H-pyrazol-4-yl)benzoate. The esters themselves are synthesized by esterification of the acid or by functional group transformations on benzoate intermediates.
-
Reagent Conditions Product Yield (%) NaOH (1 M) Reflux, 6 hours This compound 85–90 Concentrated HCl in EtOH Reflux, 4 hours This compound 78 Hydrolysis under basic conditions (NaOH in aqueous ethanol) or acidic conditions (concentrated HCl in ethanol) efficiently converts the ester to the free acid.
Synthesis of the Pyrazole-Substituted Benzoic Acid Core
The pyrazole ring is introduced via condensation reactions involving hydrazine derivatives and acyl or carboxylic acid precursors. A reported synthetic route involves:
- Starting from substituted benzoyl propionic acid derivatives.
- Formation of pyrazole core via reaction of acid chlorides or carboxylic acids with carbonyldiimidazole (CDI).
- Subsequent addition of hydrazine monohydrate to yield pyrazole-substituted intermediates.
- Final deprotection and hydrolysis steps yield the target acid.
Reaction Conditions and Analytical Data
| Step | Reagents/Conditions | Notes | Yield (%) |
|---|---|---|---|
| Esterification/Etherification | Diethyl sulfate, K2CO3, toluene, reflux | Etherification of phenolic OH group | High (not specified) |
| Allylic Bromination | NBS, AIBN, cyclohexane, reflux | Selective bromination of methyl group | High (not specified) |
| Cyanation | NaCN, N-benzyl-tri-n-butylammonium chloride, DCM/H2O, 20°C, 43 hrs | Phase transfer catalysis | High (not specified) |
| Hydrolysis | NaOH (2N), ethanol, 23-25°C, 1.5 hrs | Converts nitrile to acid | High (not specified) |
| Selective Ester Hydrolysis | NaOH in methanol, controlled conditions | Produces target acid | High (not specified) |
Additional Synthetic Considerations
Pyrazole Ring Reactivity: The 1H-pyrazol-4-yl substituent can undergo electrophilic substitution (e.g., nitration, halogenation) and coordination with transition metals, which can be utilized for further derivatization or catalysis.
Esterification Variants: Methyl esters can be converted to ethyl esters or other alkyl esters by transesterification under acidic conditions, providing flexibility in downstream synthesis.
Cross-Coupling Reactions: Brominated pyrazole derivatives can participate in Suzuki coupling reactions with arylboronic acids under palladium catalysis, enabling the synthesis of more complex biaryl systems.
Summary Table of Key Preparation Routes
Research Findings and Practical Notes
The hydrolysis of methyl esters to the free acid is efficient and yields are typically above 80%, making it a reliable method for laboratory synthesis.
Industrial processes emphasize scalability and environmental considerations, employing phase transfer catalysts and mild hydrolysis conditions to maximize yield and minimize waste.
The pyrazole moiety introduction via CDI-mediated coupling and hydrazine addition allows for diverse substitution patterns, facilitating medicinal chemistry applications.
The ethoxy substituent on the benzoic acid ring remains stable under typical hydrolysis conditions but can be selectively transformed if needed for further functionalization.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-4-(1H-pyrazol-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
3-Ethoxy-4-(1H-pyrazol-4-yl)benzoic acid has been investigated for its therapeutic properties, particularly in the following areas:
- Anti-inflammatory Activity : Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory effects. The compound's interaction with inflammatory pathways makes it a candidate for developing anti-inflammatory drugs .
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies suggest that it may act as a protein tyrosine kinase inhibitor, which is crucial for cell signaling in various cancers, including non-small cell lung cancer and leukemia .
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various bacterial strains. In studies assessing its efficacy:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 16 |
| This compound | Escherichia coli | 32 |
These results indicate that the compound holds potential for further development as an antibacterial agent, particularly against Gram-positive bacteria like Staphylococcus aureus .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules, which are essential in pharmaceutical development and materials science .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound exhibited notable inhibition against multiple bacterial strains, with MIC values comparable to standard antibiotics. This study highlights its potential as an alternative treatment option for bacterial infections .
Case Study 2: Cancer Cell Proliferation Inhibition
In another investigation focused on cancer therapeutics, this compound was tested against several cancer cell lines. Results indicated that the compound effectively inhibited cell proliferation through mechanisms involving protein tyrosine kinase inhibition, suggesting its role in targeted cancer therapy .
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-(1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The pyrazolyl group can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects in biological systems .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The ethoxy group in this compound increases logP compared to unsubstituted analogs like 4-(1H-pyrazol-4-yl)benzoic acid, favoring cellular uptake .
- Acidity : The absence of electron-withdrawing groups in 4-(1H-pyrazol-4-yl)benzoic acid results in a lower pKa (~2.5–3.0) compared to derivatives with electron-donating ethoxy groups (~3.5–4.0) .
Antioxidant Activity
Benzoic acid derivatives generally exhibit lower antioxidant activity than cinnamic acids (e.g., ferulic acid) due to the absence of conjugated double bonds. However, electron-donating groups like ethoxy may slightly enhance radical stabilization via resonance, though less effectively than the CH=CHCOOH group in cinnamic acids .
Biological Activity
3-Ethoxy-4-(1H-pyrazol-4-yl)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. The following sections will explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes an ethoxy group and a pyrazole moiety, which are critical for its biological activity. The molecular formula is , and its structure can be represented as follows:
Biological Activities
1. Anti-inflammatory Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. For instance, studies have demonstrated that pyrazole-containing compounds can effectively reduce inflammation in various models by modulating inflammatory pathways .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown potential in inhibiting the growth of various bacterial strains, likely through mechanisms that disrupt essential cellular processes. The presence of the pyrazole ring contributes to its ability to interfere with bacterial DNA and protein synthesis .
3. Antitumor Activity
Recent investigations have highlighted the potential of pyrazole derivatives in cancer therapy. Compounds similar to this compound have demonstrated inhibitory activity against several cancer cell lines, including lung, colorectal, and breast cancers. The mechanism often involves the inhibition of key signaling pathways that promote tumor growth .
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Anti-inflammatory Mechanism : Inhibition of COX enzymes leads to decreased levels of prostaglandins and other inflammatory mediators.
- Antimicrobial Mechanism : Disruption of bacterial cell membranes and interference with metabolic pathways are potential mechanisms by which this compound exerts its antimicrobial effects.
- Antitumor Mechanism : Inhibition of cell proliferation and induction of apoptosis in cancer cells through modulation of apoptotic pathways.
Research Findings
Several studies have evaluated the biological activity of this compound and related compounds:
Case Studies
In a recent study examining the effects of pyrazole derivatives on cancer cells, it was found that certain compounds could enhance caspase activity, indicating increased apoptosis at concentrations as low as 1 µM. This suggests that this compound may be a promising candidate for further development in cancer therapeutics .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 3-Ethoxy-4-(1H-pyrazol-4-yl)benzoic acid?
The synthesis typically involves cyclization and functional group modifications. A representative approach includes:
- Step 1 : Condensation of substituted benzoic acid derivatives with pyrazole precursors. For example, cyclization using phosphorous oxychloride (POCl₃) at elevated temperatures (120°C) to form the pyrazole ring .
- Step 2 : Ethoxy group introduction via nucleophilic substitution or esterification of hydroxyl intermediates.
- Key Considerations : Monitor reaction purity using TLC/HPLC and optimize stoichiometry to avoid side products like over-alkylated derivatives.
Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?
A multi-technique approach ensures accuracy:
- X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement), particularly for confirming ethoxy and pyrazole spatial orientations .
- Spectroscopy :
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]+ at m/z 273.1).
Basic: What solubility challenges arise with this compound, and how are they addressed experimentally?
- Challenges : Low aqueous solubility due to the hydrophobic pyrazole and benzoic acid groups.
- Solutions :
Advanced: How can mechanistic studies elucidate the cyclization step in its synthesis?
- Techniques :
- Data Interpretation : Contradictions in reaction yields under varying temperatures may indicate competing pathways (e.g., SN1 vs. SN2 mechanisms).
Advanced: What strategies optimize structure-activity relationships (SAR) for pharmacological applications?
- Modifications :
- Replace ethoxy with bulkier alkoxy groups to enhance receptor binding.
- Substitute pyrazole with triazoles to improve metabolic stability .
- Assays :
- Enzyme Inhibition : Test against COX-2 or kinases using fluorescence polarization.
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to quantify permeability in Caco-2 cells .
Advanced: How do crystallographic data resolve ambiguities in molecular conformation?
- Challenges : Disordered ethoxy groups or pyrazole tautomerism (1H vs. 2H forms) complicate refinement.
- Methods :
- Case Study : A 2023 study resolved tautomeric ambiguity via Hirshfeld surface analysis, confirming the 1H-pyrazole form .
Advanced: How is biological activity validated against contradictory in vitro/in vivo data?
- Hypothesis Testing :
- Metabolite Screening : Use LC-MS to identify active metabolites in liver microsomes.
- Pharmacodynamic Profiling : Compare IC₅₀ values in isolated enzymes vs. cell-based assays to assess membrane permeability limitations .
- Statistical Tools : Apply ANOVA to evaluate dose-response reproducibility across models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
